Cyamemazine (CAS 3546-03-0) is a cyano-substituted phenothiazine derivative widely procured as a high-purity analytical reference standard and a specialized pharmacological tool. Unlike prototypical phenothiazines, it possesses a highly specific receptor binding profile, acting as a potent antagonist at 5-HT2C, 5-HT3, and D1/D4 receptors [1]. In industrial and laboratory settings, its value is driven by its validated performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) toxicology screening and its robust solubility in standard organic solvents like DMSO . For procurement teams and assay developers, Cyamemazine provides a reliable, quantifiable baseline for neuropharmacological modeling, forensic calibration, and stability-indicating chromatographic assays [2].
Attempting to substitute Cyamemazine with more common phenothiazines like chlorpromazine or atypical standards like clozapine compromises both analytical accuracy and pharmacological specificity. In forensic and clinical toxicology, exact molecular mass and specific retention times are non-negotiable; substituting analogs invalidates LC-MS/MS calibration curves and prevents accurate quantification of cyamemazine exposure. Pharmacologically, Cyamemazine exhibits a distinct receptor affinity ratio—particularly its significantly higher potency at rD1 and rD4.2 receptors compared to clozapine—making generic substitutions ineffective for targeted in vitro models requiring this exact 5-HT/dopamine antagonism profile [1]. Furthermore, its specific degradation pathways require the exact compound for validating stability-indicating RP-HPLC methods in quality control environments [2].
In comparative human recombinant dopamine receptor binding assays, Cyamemazine demonstrates significantly higher affinity for specific subtypes than the atypical benchmark clozapine. Cyamemazine is nine times more potent at the rD1 receptor and five times more potent at the rD4.2 receptor compared to clozapine[1]. This distinct pharmacological profile makes it an indispensable tool compound for researchers modeling specific D1/D4-mediated pathways.
| Evidence Dimension | Receptor Binding Affinity (Potency Ratio) |
| Target Compound Data | High affinity for rD1 and rD4.2 |
| Comparator Or Baseline | Clozapine |
| Quantified Difference | 9x higher potency at rD1; 5x higher potency at rD4.2 |
| Conditions | Human recombinant dopamine receptors expressed in CHO cell lines |
Provides assay developers with a highly specific dopaminergic antagonist profile that standard atypical antipsychotics cannot replicate.
For forensic and clinical screening, the utility of a reference standard depends on its reliable quantitation at trace levels. In validated LC-MS/MS workflows using a TSQ Quantis Plus mass spectrometer, Cyamemazine achieved a Limit of Detection (LOD) of 0.2 to 1.0 ng/mL in spiked urine matrices . This high sensitivity ensures that procured Cyamemazine standards can reliably calibrate instruments for ultra-trace forensic analysis.
| Evidence Dimension | Limit of Detection (LOD) |
| Target Compound Data | 0.2 - 1.0 ng/mL |
| Comparator Or Baseline | Standard toxicology screening baseline requirements |
| Quantified Difference | Reliable detection at sub-ng/mL concentrations |
| Conditions | LC-MS/MS analysis in spiked urine matrix |
Ensures procurement of this standard meets the rigorous sensitivity requirements of modern clinical and forensic toxicology panels.
Processability in high-throughput pharmacological screening requires compounds to remain stable and soluble at high stock concentrations. Cyamemazine exhibits excellent solubility in Dimethyl Sulfoxide (DMSO), reaching concentrations up to 80 mg/mL (247.33 mM) under sonication . This allows for the preparation of highly concentrated, stable master stocks that can be heavily diluted into aqueous assay buffers without premature precipitation.
| Evidence Dimension | Maximum Solubility in DMSO |
| Target Compound Data | 80 mg/mL (247.33 mM) |
| Comparator Or Baseline | Standard HTS assay stock requirements (typically 10-50 mM) |
| Quantified Difference | Exceeds standard 10 mM stock requirements by >24x |
| Conditions | In vitro solvent preparation with sonication at 25°C |
Reduces solvent toxicity in downstream cellular assays by allowing massive dilution factors from a highly concentrated master stock.
In quality control and formulation stability testing, the API must demonstrate reliable chromatographic behavior. Validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods for Cyamemazine show a highly linear dynamic response (r2 > 0.9996) with an LOD of 0.27 µg and an LOQ of 0.80 µg[1]. Its predictable elution and distinct degradation profile under thermal, acid, and alkali stress make it an ideal baseline material for stability-indicating assays.
| Evidence Dimension | Chromatographic Linearity and Sensitivity |
| Target Compound Data | r2 > 0.9996, LOD = 0.27 µg |
| Comparator Or Baseline | ICH Q2 (R1) validation guidelines |
| Quantified Difference | Strict adherence to ICH validation acceptance limits |
| Conditions | RP-HPLC using Hypersil BDS C18 column, 270 nm detection |
Guarantees that procured batches can be accurately quantified and monitored for degradation in industrial pharmaceutical quality control.
Driven by its validated sub-ng/mL detection limits, Cyamemazine is highly recommended as a primary reference standard for toxicology laboratories. It enables precise calibration and quantification of phenothiazine exposure in complex biological matrices like urine and blood.
Due to its unique 9x higher affinity for rD1 receptors compared to clozapine, Cyamemazine is the optimal choice for in vitro assays designed to isolate and study specific D1/D4 and 5-HT2C/5-HT3 receptor-mediated pathways without the confounding binding profiles of standard atypical antipsychotics [1].
Leveraging its robust RP-HPLC linearity and defined degradation profile under thermal and chemical stress, Cyamemazine serves as an essential baseline material for analytical chemists developing and validating stability-indicating methods in pharmaceutical manufacturing[2].
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